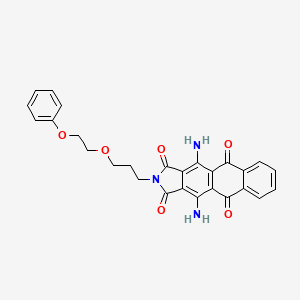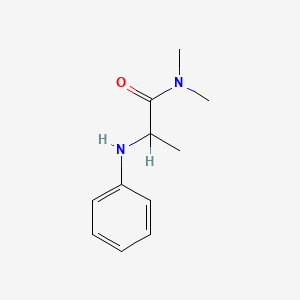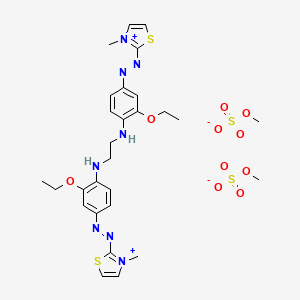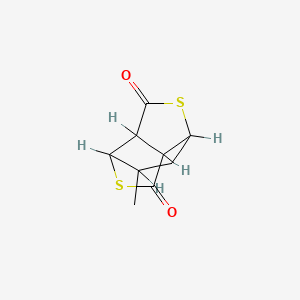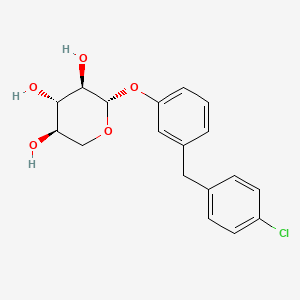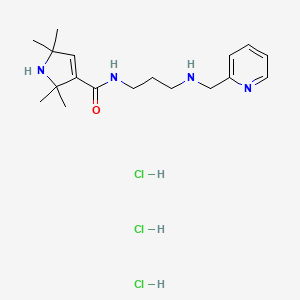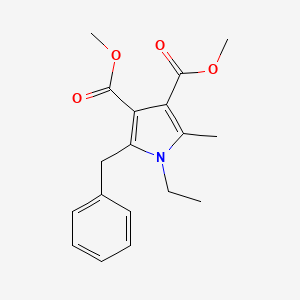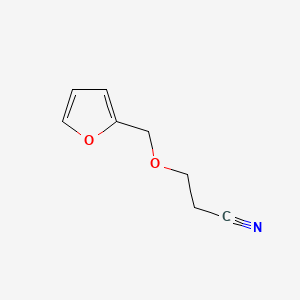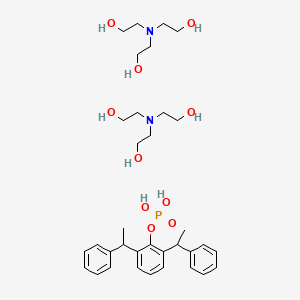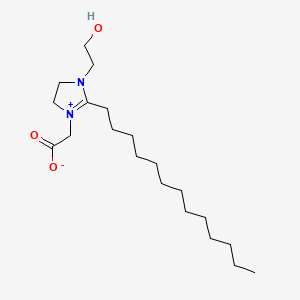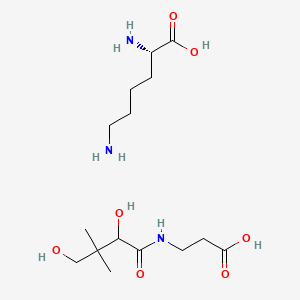
Einecs 251-514-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 251-514-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Acetone cyanohydrin+Hydrazine hydrate→2,2’-Azobis(2-methylpropionitrile)
The reaction is usually conducted at elevated temperatures, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is carefully monitored to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then subjected to quality control tests before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Oxidation: The free radicals can react with oxygen to form peroxides.
Reduction: In the presence of reducing agents, the radicals can be reduced to form stable compounds.
Substitution: The radicals can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically initiated by heat or light. Common reagents used in reactions involving this compound include:
Oxygen: For oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Organic substrates: For substitution reactions.
Major Products
The major products formed from the reactions of 2,2’-Azobis(2-methylpropionitrile) depend on the specific reaction conditions and reagents used. In polymerization reactions, the primary product is the polymer formed through the radical-initiated chain reaction.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in the synthesis of polymers and copolymers.
Biology: It is employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Research on drug delivery systems and the development of new pharmaceuticals often utilizes this compound.
Industry: It is used in the production of plastics, rubbers, and other polymer-based materials.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These radicals can then initiate polymerization reactions by attacking monomer molecules and forming new radical species. The process continues in a chain reaction until the polymer is formed. The molecular targets and pathways involved in these reactions are primarily the monomer units and the radical intermediates.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its high efficiency and stability. Similar compounds include:
Benzoyl peroxide: Another commonly used radical initiator, but it is less stable and more prone to explosive decomposition.
Azobisisobutyronitrile (AIBN): Similar in structure and function, but with different thermal decomposition properties.
Cumene hydroperoxide: Used in polymerization reactions but has different reactivity and stability characteristics.
In comparison, 2,2’-Azobis(2-methylpropionitrile) offers a balance of stability and reactivity, making it a preferred choice in many applications.
Properties
CAS No. |
33425-97-7 |
|---|---|
Molecular Formula |
C15H31N3O7 |
Molecular Weight |
365.42 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C9H17NO5.C6H14N2O2/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;7-4-2-1-3-5(8)6(9)10/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
UTMIXPNUSXKMQF-ZSCHJXSPSA-N |
Isomeric SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate](/img/structure/B12697878.png)
